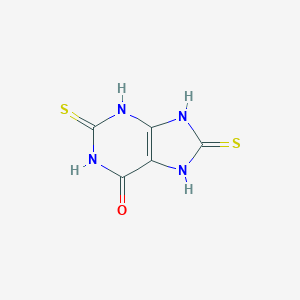

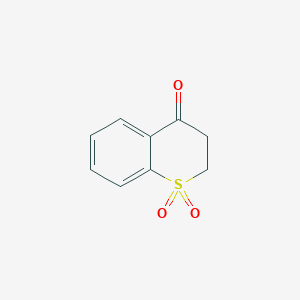

Thiochromanone 1,1-dioxide

Übersicht

Beschreibung

Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The compound is related to thiophene dioxides, which are known for their unique reactivity features and key chemical transformations . Thiochromanone 1,1-dioxide and its derivatives have been examined for their NMR spectral properties, which are influenced by the presence of heteroatoms and substituents at specific positions .

Synthesis Analysis

The synthesis of thiochromanone 1,1-dioxide derivatives has been approached through different methods. A novel synthesis route involves the cyclization of o-cyanobenzyl thioacetate by a Thorpe reaction, leading to the formation of isothiochromen-4-one 2,2-dioxide . Additionally, thiophene 1,1-dioxides, which share a similar sulfur dioxide moiety, are commonly prepared by the oxidation of thiophenes . The synthesis of 3-alkylidene derivatives of 4-thiochromanone 1,1-dioxide has been achieved using trimethylsilyl enol ethers and carbonyl compounds complexed with titanium tetrachloride .

Molecular Structure Analysis

The molecular structure of thiochromanone 1,1-dioxide derivatives has been studied through various techniques, including X-ray crystallography. For instance, the preferred boat conformation of cis-1,4-dimethylisothiochroman 2,2-dioxide has been confirmed by X-ray analysis . The structural and theoretical aspects of thiophene dioxides, which are closely related to thiochromanone dioxides, have also been extensively investigated .

Chemical Reactions Analysis

Thiochromanone 1,1-dioxide and its derivatives participate in a variety of chemical reactions. They have been found to react with nitrogen-containing nucleophilic reagents , and they serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors in different synthetic applications . The photochemical behavior of these compounds has also been explored, with photolysis leading to ring-expansion products in some cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiochromanone 1,1-dioxide derivatives are influenced by their electron-rich or electron-poor nature. Electron-poor thiophene 1,1-dioxides, for example, have been characterized by cyclic voltammetry and exhibit highly reversible and facile reductions10. The photoluminescence properties of these compounds vary depending on the substituents, with emissions in the blue-green region and quantum yields up to 34%10. The potential of these compounds as electron relays in photocatalytic hydrogen generation has also been demonstrated10.

Wissenschaftliche Forschungsanwendungen

Photochemical rearrangements : Photolysis of 2-azido-4-thiochromanone 1,1-dioxide leads to the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide. This process demonstrates its potential in photochemical applications and complex organic synthesis (Still & Leong, 1980).

Synthesis of 3-alkylidene derivatives : Thiochromanone 1,1-dioxide reacts with various carbonyl compounds to produce 3-alkylidene condensation products. This highlights its role in the creation of novel organic compounds (Still & Ablenas, 1984).

Nonlinear optical chromophores : Thiochromanone 1,1-dioxides compounds are found to have higher second-order polarizabilities and better thermal and photo stability than their thiophene precursors, making them promising for electrooptical device applications (Jiang, Liu, & Huang, 2000).

Photolabile protecting group : Thiochromone S,S-dioxide, a derivative of thiochromanone 1,1-dioxide, is used as a photolabile protecting group for carbonyl compounds. This is significant in synthetic chemistry for protecting sensitive groups (Sugiura et al., 2013).

Optoelectronic properties : Research shows that substituents on thiophene 1,1-dioxides, like thiochromanone 1,1-dioxide, significantly influence their reduction behavior and optoelectronic properties, which is crucial for material science and electronic applications (Tsai et al., 2013).

Building blocks in organic synthesis : Thiochromanone 1,1-dioxide and its derivatives are used as building blocks in modern organic synthesis and materials chemistry, contributing to the development of new synthetic routes and compounds (Moiseev, Balenkova, & Nenajdenko, 2006).

Enantioselective synthesis : The compound has been used in the copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones, leading to chiral chromanones and thiochromanones, important in pharmaceutical research (Xiong et al., 2017).

Antitumor properties : A study on the synthesis and testing of 3-methenylthiochroman-4-one-1,1-dioxide indicates its potential antitumor properties, demonstrating its relevance in medicinal chemistry (Holshouser & Loeffler, 1982).

Zukünftige Richtungen

Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones will also be covered in future research . In addition, a total of 32 new thiochromanone derivatives containing a carboxamide moiety were designed and synthesized and their in vitro antibacterial activities were determined .

Eigenschaften

IUPAC Name |

1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAUTBXMFSABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323397 | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochromanone 1,1-dioxide | |

CAS RN |

19446-96-9 | |

| Record name | Thiochromanone 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic approaches to obtain Thiochroman-4-one 1,1-dioxide and its derivatives?

A1: Thiochroman-4-one 1,1-dioxide serves as a versatile precursor for various derivatives. [] One common method involves converting Thiochroman-4-one 1,1-dioxide to 3-sulfinylthiochroman-4-one 1,1-dioxide, which then reacts with alkenes to yield diverse products. [] Another approach utilizes the trimethylsilyl enol ethers of Thiochroman-4-one 1,1-dioxide to react with carbonyl compounds in the presence of titanium tetrachloride, generating 3-alkylidene derivatives. [] Interestingly, while other Lewis acids are generally ineffective, boron trifluoride can also facilitate this transformation. []

Q2: How does the photochemical behavior of Thiochroman-4-one 1,1-dioxide derivatives differ with varying oxidation states at the sulfur atom?

A2: Photolysis of 2-azido-4-thiochromanone 1,1-dioxide, where sulfur exists in its sulfone form, leads to the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide through a ring expansion mechanism. [] Conversely, the analogous sulfoxide derivative exhibits a more complex photochemical pathway, and no ring-expansion products are observed. [] Attempts to synthesize the corresponding α-azidosulfide analog, with sulfur in its sulfide form, have been unsuccessful, suggesting inherent instability. []

Q3: Can Thiochroman-4-one 1,1-dioxide participate in cycloaddition reactions?

A3: Yes, the trimethylsilyl enol ether of Thiochroman-4-one 1,1-dioxide can react with thionyl chloride to generate an α-oxo-sulphine intermediate. [] This intermediate undergoes a unique [4 + 2] cycloaddition reaction with electron-rich alkenes like isobutylene and norbornene, resulting in novel cycloadducts. []

Q4: Are there efficient methods for synthesizing Thioflavanones, a subclass of Thiochroman-4-one derivatives, from readily available starting materials?

A4: Thioflavanones, the sulfur analogs of flavanones, can be synthesized from thiosalicylic acid. [] Treatment of thiosalicylic acid with methyllithium yields 2'-mercaptoacetophenone. [] Subsequent condensation of 2'-mercaptoacetophenone with various benzaldehyde derivatives in the presence of lithium diisopropylamide affords the desired Thioflavanones in good yields. [] This method tolerates a variety of substituents on the benzaldehyde ring, providing access to a diverse range of Thioflavanones. []

Q5: What is the biological activity profile of Thiochroman-4-one 1,1-dioxide derivatives?

A5: Thiochroman-4-one 1,1-dioxide derivatives, including thia-, oxa-, and aza-heterocyclic analogs, exhibit promising antimicrobial and anticancer activities. [] Specifically, benzodiazepine derivatives incorporating the Thiochroman-4-one 1,1-dioxide scaffold demonstrate potent antibacterial activity. [] Moreover, certain derivatives display notable anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv) and cytotoxicity against HeLa and HCT116 cancer cell lines. []

Q6: Has the structure-activity relationship (SAR) of Thiochroman-4-one 1,1-dioxide been explored for its antitumor properties?

A6: Yes, research has focused on 3-methenylthiochroman-4-one-1,1-dioxide and its dimer for potential antitumor activity. [] While the dimer exhibited marginal activity against Ehrlich ascites tumor growth in mice at 10 mg/kg/day, the monomer was not directly tested due to its instability and tendency to redimerize. [] This highlights the importance of considering stability and potential dimerization in the SAR of this compound class.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)